1-[4-(Propylamino)phenyl]ethanone
Description
1-[4-(Propylamino)phenyl]ethanone is an acetophenone derivative featuring a propylamino (-NHCH₂CH₂CH₃) substituent at the para position of the phenyl ring. Substituents like the propylamino group influence solubility, electronic properties, and interactions with biological targets, such as enzymes or receptors .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-[4-(propylamino)phenyl]ethanone |
InChI |
InChI=1S/C11H15NO/c1-3-8-12-11-6-4-10(5-7-11)9(2)13/h4-7,12H,3,8H2,1-2H3 |
InChI Key |
XLKDSYHBEKKNKX-UHFFFAOYSA-N |
SMILES |
CCCNC1=CC=C(C=C1)C(=O)C |
Canonical SMILES |
CCCNC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-[4-(Propylamino)phenyl]ethanone with structurally related acetophenone derivatives, focusing on molecular properties, synthesis, bioactivity, and safety.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Bioactivity The quinolin-8-ylamino derivative (C₁₇H₁₅N₃O) exhibits notable antibacterial activity, likely due to the quinoline moiety’s ability to intercalate DNA or inhibit topoisomerases . In contrast, the tert-butyl analog (C₁₂H₁₆O) lacks reported bioactivity but is classified as a low-hazard industrial ketone . For instance, imidazole-containing compounds are often bioactive due to their hydrogen-bonding capacity and aromaticity .
Synthetic Methods Claisen-Schmidt Condensation: Used to synthesize chalcone derivatives (e.g., 1-(4-(quinolin-8-ylamino)phenyl)ethanone) from acetophenones and aldehydes under basic conditions . Nucleophilic Substitution: Bromomethyl derivatives (C₉H₉BrO) are synthesized via bromination of methyl groups, enabling further functionalization .
tert-butyl derivatives (C₁₂H₁₆O) pose lower risks but still require standard ketone-handling protocols (ventilation, PPE) .
Market and Industrial Relevance
- The bromomethyl derivative (C₉H₉BrO) shows increasing global production (2020–2025), driven by demand for agrochemical and pharmaceutical intermediates .
- Isopropoxy analogs (C₁₁H₁₄O₂) are commercially available, highlighting their role in scalable synthesis .
Functional Group Analysis
- Amino Groups (-NH₂/-NHR): Propylamino and quinolinylamino substituents enhance solubility in polar solvents and enable hydrogen bonding, critical for target binding in bioactive molecules .
- Halogenated Groups (-Br) : Bromomethyl derivatives are versatile intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) but require careful handling due to toxicity .
- Heterocycles (Imidazole, Quinoline): Improve metabolic stability and binding affinity in drug candidates .
Contradictions and Limitations
- Safety data for the propylamino derivative is inferred; direct toxicological studies are needed to confirm hazard classifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
